molecular formula C17H21N3O4S B2601221 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide CAS No. 898436-50-5

1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2601221
CAS No.: 898436-50-5
M. Wt: 363.43
InChI Key: NBGFSWFYRDQWAJ-UHFFFAOYSA-N
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Description

1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on tetracyclic quinolone antibacterials, which share structural similarities, has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The studies highlight the synthesis of novel compounds and their potent in vivo and in vitro antibacterial efficacy, without causing adverse effects like convulsions in animal models (Taguchi et al., 1992).

Antiarrhythmic Agents

Another study focuses on the synthesis of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides and their evaluation as antiarrhythmic agents. The compounds demonstrated significant activity against aconitine-induced arrhythmia, with some showing a higher activity and better chemotherapeutic index than quinidine (Hankovszky et al., 1986).

Diuretic Properties

A compound with a structure incorporating 1H-pyrrolo[3,2,1-ij]quinoline moiety has shown strong diuretic properties, suggesting its potential use in hypertension management. This study also explored polymorphic modifications, providing insights into the molecular and crystal structures that contribute to its diuretic effectiveness (Shishkina et al., 2018).

TNF-alpha Converting Enzyme Inhibitors

Research into sulfone series of TNF-alpha converting enzyme (TACE) inhibitors has identified compounds with potent inhibitory effects, highlighting their potential in treating conditions mediated by TNF-alpha. The study details the synthesis and structure-activity relationship, pointing to their selectivity and bioavailability (Xue et al., 2004).

Antimicrobial Agents

A novel series of thiazolidinone derivatives, incorporating a triazine moiety and evaluated for antimicrobial activity, demonstrates the potential of such compounds against a variety of bacterial and fungal pathogens. This research suggests a new avenue for the development of antimicrobial agents with broad-spectrum efficacy (Patel et al., 2012).

Properties

IUPAC Name

1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c18-17(22)11-3-6-19(7-4-11)25(23,24)14-9-12-1-2-15(21)20-8-5-13(10-14)16(12)20/h9-11H,1-8H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFSWFYRDQWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.